molecular formula C15H20O6 B1670258 Deoxynivalenol CAS No. 51481-10-8

Deoxynivalenol

Cat. No. B1670258
CAS RN: 51481-10-8
M. Wt: 296.31 g/mol
InChI Key: LINOMUASTDIRTM-QGRHZQQGSA-N
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Description

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene and an epoxy-sesquiterpenoid. This mycotoxin predominantly occurs in grains such as wheat, barley, oats, rye, and corn, and less often in rice, sorghum, and triticale . It is associated primarily with Fusarium graminearum and F. culmorum, both of which are important plant pathogens .


Synthesis Analysis

The synthesis of DON is associated with Fusarium graminearum, a fungus that causes pink scab disease in wheat . Genetic and genomic studies have facilitated the characterization of the molecular pathways of DON biosynthesis in F. graminearum .


Molecular Structure Analysis

The molecular formula of DON is C15H20O6 . It is difficult to derivatize, making gas chromatography analysis challenging. Most researchers use thin-layer chromatography or HPLC for analysis of this product and its metabolites .


Chemical Reactions Analysis

DON undergoes various chemical reactions. For instance, DON-glucosides were successfully synthesized in a two-step reaction from 1-β-Bromo-1-deoxy-2,3,4,6-tetra-O-acetyl-α-D-gluco-pyranose and 3-Acetyl-DON or 15-Acetyl-DON .


Physical And Chemical Properties Analysis

DON is soluble in water, ethanol, acetonitrile, and other polar solvents. It is also stable at high temperatures and low pH .

Scientific Research Applications

Toxicology Research

DON is a toxic secondary metabolite produced by fungi that contaminates many crops, mainly wheat, maize, and barley . It affects animal health, causing intestinal barrier impairment and immunostimulatory effect in low doses and emesis, reduction in feed conversion rate, and immunosuppression in high doses . This makes DON a significant subject of study in toxicology research.

Food and Feed Decontamination

DON contamination in food and feed is a global concern. It not only causes significant economic losses, but can also lead to diarrhea, vomiting, and gastroenteritis in humans and farm animals . Therefore, developing efficient approaches for DON decontamination in feed and food is a crucial area of research .

Biological Detoxification

Biological detoxification methods based on microbial strains or enzymes have the advantages of high specificity, efficiency, and no secondary pollution . Understanding the specific mechanisms through which DON is detoxified will provide an efficient, safe, and economical means for the removal of toxins from food and feed .

Phylogenetic Analysis

Understanding the phylogenetic patterns of DON degraders is an important step to provide clues to optimize screening for new organisms with this potential . This area of research can bring a current overview of DON’s negative effects in animal production .

Antioxidant Enzyme Activity

To alleviate the adverse effects of DON on plant growth, the activity of antioxidant enzymes is usually increased in the cytoplasm host plants . These enzymes enable the scavenging of extracellular and cellular ROS , making this a unique application of DON in scientific research.

Risk Assessment and Regulations

The presence of DON in agricultural crops, feeds, and cereal-based foodstuffs necessitates a scientific basis for risk-assessment and regulations . This area of research aims to provide a scientific basis for the necessity to reconsider risk-assessment and regulations .

Mechanism of Action

Target of Action

Deoxynivalenol (DON) primarily targets the ribosome , binding to its 60S subunit . This interaction disrupts protein synthesis, leading to a cascade of cellular effects .

Mode of Action

Upon binding to the ribosome, DON induces ribotoxic stress , disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . It also activates mitogen-activated protein kinases (MAPK) through a process known as the ribotoxic stress response (RSR) .

Biochemical Pathways

The biochemical pathways affected by DON are diverse. It alters neuroendocrine signaling, induces proinflammatory gene expression, disrupts the growth hormone axis, and compromises gut integrity . Additionally, DON has been reported to inhibit the TNF-α-induced NF-κB signaling pathway .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for DON in humans are not fully known, extrapolation from animal models suggests that DON has a plasma clearance of 0.24 L/(h×kg) and a volume of distribution of 1.24 L/kg . These parameters suggest that DON may have a bioavailability ranging from 50% to 90% .

Result of Action

The effects of DON are dose-dependent and can be both acute and chronic. Acute exposure can cause symptoms like abdominal pain, anorexia, diarrhea, increased salivation, vomiting, and malaise. Chronic exposure can lead to changes in dietary efficacy, weight loss, and anorexia . At the cellular level, DON can cause apoptosis, cell cycle arrest, and immunosuppression .

Action Environment

The production and action of DON are influenced by environmental factors. For instance, humidity and intensive rainfall during and after anthesis result in increased DON production . Furthermore, DON is stable at cooking temperatures and in animal feed processing, which can influence its action, efficacy, and stability .

Safety and Hazards

DON is hazardous and can cause significant health issues. It has been associated with human gastroenteritis and can lead to diarrhea, vomiting, and gastroenteritis in humans and farm animals . Protective measures and emergency procedures are necessary when handling DON .

Future Directions

There is an urgent need to find efficient approaches for DON decontamination in feed and food. Biological detoxification methods based on microbial strains or enzymes have the advantages of high specificity, efficiency, and no secondary pollution . In the future, an in-depth understanding of the specific mechanisms through which DON is detoxified will provide an efficient, safe, and economical means for the removal of toxins from food and feed .

properties

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINOMUASTDIRTM-QGRHZQQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020382
Record name Vomitoxin
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Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Deoxynivalenol
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Solubility

Soluble to 30 nM in ethanol, Soluble in polar organic solvents (e.g., aqueous methanol, ethanol, chloroform, acetonitrile, and ethyl acetate) and water[NTP; Chemical Information Review Document for Deoxynivalenol
Record name DEOXYNIVALENOL
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Mechanism of Action

The objective of this work was to investigate whether proteomic analysis of thymoma cells treated with the trichothecene deoxynivalenol (DON) as compared to non-treated (control) cells would reveal differential protein expression, and thus would contribute to a better understanding of the mechanisms of its toxicity. For that purpose the mouse thymoma cell line EL4 was exposed to 0.5 uM DON for 6 hr. A total of 30 proteins were affected after exposure of EL4 cells to DON. Most of these proteins were up-regulated and included key metabolic enzymes (e.g., fatty acid synthase, aldose reductase, carbamoyl phosphate synthetase, glucose-6-phosphate isomerase), chaperones (e.g., HSP9AB1 and HSP70), enzymes implicated in protein folding (PDI and ERO1-l alpha), and proteins involved in protein degradation (ubiquitin-conjugating enzyme (E1) and proteasome subunit alpha type-1). In addition, an IgE-binding protein with a molecular weight of 60 kDa and My-binding protein 1a (MYBBP1A), a transcription factor, were found to be up-regulated by DON. The observed up-regulation of MYBBP1A, a known repressor of a number of transcription factors such as PGC-1 alpha, C-myb, and p65 of the NF-kappaB family, suggests that this protein might play a role in the mechanism of DON toxicity., Deoxynivalenol (DON), one of the most abundant trichothecenes found on cereals, has been implicated in mycotoxicoses in both humans and farm animals. Low-dose toxicity is characterized by reduced weight gain, diminished nutritional efficiency, and immunologic effects. The levels and patterns of human food commodity contamination justify that DON consumption constitutes a public health issue. DON stability during processing and cooking explains its large presence in human food. /The authors/ characterized here DON intoxication by showing that the toxin concomitantly affects feeding behavior, body temperature, and locomotor activity after both per os and central administration. Using c-Fos expression mapping, /the authors/ identified the neuronal structures activated in response to DON and observed that the pattern of neuronal populations activated by the toxin resembled those induced by inflammatory signals. By real-time PCR, /the authors/ report the ...evidences for a DON-induced central inflammation, attested by the strong upregulation of interleukin-1beta, interleukin-6, tumor necrosis factor-alpha, cyclooxygenase-2, and microsomal prostaglandin synthase-1 (mPGES-1) messenger RNA. However, silencing prostaglandins E2 signaling pathways using mPGES-1 knockout mice, which are resistant to cytokine-induced sickness behavior, did not modify the responses to the toxin. These results reveal that, despite strong similarities, behavioral changes observed after DON intoxication differ from classical sickness behavior evoked by inflammatory cytokines., Trichothecenes are toxic for actively dividing cells, such as the intestinal crypt epithelium and the hematopoietic cells. The cytotoxicity has been associated with either impairment of protein synthesis by the binding of the compounds to the ribosomes of eukaryotic cells, or the dysfunction of cellular membranes. Inhibition of protein synthesis has been associated with the induction of labile and regulatory proteins, such as IL-2 in immunocytes. Transport of small molecules is impaired in cell membranes by extremely low concentrations of trichothecenes. /Trichothecenes/, Most trichothecenes inhibit protein synthesis, their potency depending on structural substituents and requiring an unsaturated bond at the C9-C10 position and integrity of the 12,13-epoxy ring. Trichothecenes bind to the 60S subunit of eukaryotic ribosomes and interfere with the activity of peptidyltransferase. Deoxynivalenol, which lacks a substituent at C-4, inhibits chain elongation. Inhibition of protein synthesis is considered to be the primary toxic effect of trichothecenes, including deoxynivalenol. The ID50 for inhibition of protein synthesis in rabbit reticulocytes was 2 ug/mL... . In vitro, deoxynivalenol is about 100 times less toxic than T-2 toxin, which has been more widely studied for its macromolecular effects. Owing to differences in lipophilicity and other possible effects, the toxicity of deoxynivalenol in vivo is greater than would be expected from its effects on protein synthesis in vitro., For more Mechanism of Action (Complete) data for DEOXYNIVALENOL (10 total), please visit the HSDB record page.
Record name DEOXYNIVALENOL
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Product Name

Deoxynivalenol

Color/Form

Fine needles from ethyl acetate + petroleum ether, Crystals from methanol (aqueous)

CAS RN

51481-10-8
Record name Deoxynivalenol
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Record name Deoxynivalenol
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Record name DEOXYNIVALENOL
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Record name DEOXYNIVALENOL
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Melting Point

151-153 °C
Record name DEOXYNIVALENOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of deoxynivalenol within cells?

A1: Deoxynivalenol primarily targets the ribosome, specifically the A site, inhibiting protein synthesis [].

Q2: How does deoxynivalenol binding to the ribosome lead to toxicity?

A2: Binding of deoxynivalenol to the ribosome triggers a ribotoxic stress response, activating mitogen-activated protein kinases (MAPKs) []. This activation leads to a cascade of downstream effects, including the upregulation of pro-inflammatory cytokines and the disruption of cellular processes [].

Q3: Does deoxynivalenol affect cell viability?

A3: Yes, deoxynivalenol exhibits cytotoxic effects and can induce apoptosis in various cell types, including osteoblasts []. This effect is dose-dependent, with higher concentrations causing more significant damage [].

Q4: What is the molecular formula and weight of deoxynivalenol?

A4: The molecular formula of deoxynivalenol is C15H20O6, and its molecular weight is 296.32 g/mol.

Q5: Which spectroscopic techniques are used to characterize deoxynivalenol and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for structural elucidation of deoxynivalenol and its derivatives, including novel modified forms like 3-lactyl-deoxynivalenol and 3-propionyl-deoxynivalenol []. Mass spectrometry (MS) is commonly used for identification and quantification, often coupled with separation techniques like liquid chromatography (LC-MS/MS) [, , , , , , ].

Q6: Is deoxynivalenol stable under food processing conditions?

A6: Deoxynivalenol exhibits high structural stability, making its removal from contaminated food and feed challenging []. Extrusion processing, a common food manufacturing technique, only results in a 22-37% reduction in deoxynivalenol levels [].

Q7: Does milling help in reducing deoxynivalenol contamination in barley?

A7: Milling can significantly reduce deoxynivalenol levels in barley grain. Milling hulled barley at a 67% rate led to a 90.9% reduction in deoxynivalenol contamination [].

Q8: How does deoxynivalenol behave during the brewing process?

A8: Deoxynivalenol persists throughout the brewing process, with 35-52% remaining in the final beer product after filtration [].

Q9: Are there any known catalytic applications of deoxynivalenol?

A9: The research papers provided do not discuss any catalytic properties or applications of deoxynivalenol. Deoxynivalenol is primarily studied for its toxic effects rather than any potential catalytic uses.

Q10: Have computational methods been used to study deoxynivalenol interactions?

A10: Yes, in silico analysis has been employed to investigate the binding of deoxynivalenol and its derivatives to the ribosome []. These studies show that modifications to the deoxynivalenol structure can significantly impact its binding affinity and, consequently, its toxicity [].

Q11: How do structural modifications of deoxynivalenol affect its activity?

A11: Modifications to the deoxynivalenol structure, such as de-epoxidation, epimerization, or glycosylation, significantly impact its toxicity []. For instance, deepoxy-deoxynivalenol and 3-epi-deoxynivalenol show reduced binding to the ribosome compared to deoxynivalenol, leading to decreased toxicity []. Glycosylation of deoxynivalenol into deoxynivalenol-3-s-D-glucoside (D3G) hinders its binding to the ribosome, effectively reducing its toxicity [].

Q12: Are there strategies to improve the stability or bioavailability of deoxynivalenol for research purposes?

A12: The provided research papers primarily focus on the toxicological aspects of deoxynivalenol and its occurrence in food and feed. There is no mention of strategies to enhance its stability or bioavailability for research purposes.

Q13: What are the regulatory limits for deoxynivalenol in food and feed?

A13: Regulatory limits for deoxynivalenol vary globally. The European Union has established maximum levels for deoxynivalenol in various food and feed products []. For example, the maximum level for deoxynivalenol in unprocessed durum wheat intended for human consumption is 1250 μg/kg [].

Q14: What are the major metabolic pathways of deoxynivalenol?

A14: Deoxynivalenol undergoes extensive metabolism, primarily in the liver. Major metabolic pathways include glucuronidation, forming deoxynivalenol-glucuronide, and oxidation, resulting in deepoxy-deoxynivalenol []. These metabolites are generally less toxic than the parent compound and are primarily excreted in urine and feces [].

Q15: What is the role of glucuronidation in deoxynivalenol metabolism?

A15: Glucuronidation is a major detoxification pathway for deoxynivalenol. Horses fed a diet contaminated with deoxynivalenol showed a significant portion of the ingested toxin present in its glucuronide-conjugated form in their plasma []. This suggests that glucuronidation plays a crucial role in reducing the bioavailability and toxicity of deoxynivalenol.

Q16: Can active carbon prevent the absorption of deoxynivalenol?

A16: Yes, studies have shown that active carbon, when co-administered with deoxynivalenol, can completely prevent its absorption in pigs []. This finding highlights the potential of active carbon as a mycotoxin binder to mitigate deoxynivalenol exposure.

Q17: What in vitro models are used to study deoxynivalenol toxicity?

A17: The human intestinal Caco-2 cell line is a widely used in vitro model to study deoxynivalenol toxicity []. This model allows researchers to investigate the effects of deoxynivalenol on intestinal cell viability, barrier function, and inflammatory responses [].

Q18: How does deoxynivalenol affect intestinal gene expression?

A18: In ex vivo experiments using pig jejunal explants, deoxynivalenol exposure led to the upregulation of pro-inflammatory cytokines, indicating an inflammatory response []. Additionally, transcriptomic analysis revealed that deoxynivalenol alters the expression of numerous genes involved in immune response, oxidative stress, cell death, and other crucial cellular functions [].

Q19: What animal models are used to study deoxynivalenol toxicity?

A19: Pigs are a relevant animal model for studying deoxynivalenol toxicity due to their sensitivity to this mycotoxin [, ]. Studies in pigs have been conducted to assess the efficacy of mycotoxin binders, such as activated carbon, in preventing deoxynivalenol absorption [].

Q20: How does deoxynivalenol exposure affect rainbow trout?

A20: Rainbow trout exposed to deoxynivalenol-contaminated feed (1964 μg/kg feed) for 23 days exhibited various physiological changes, including decreased mean corpuscular hemoglobin concentration (MCH) and reduced plasma levels of glucose, cholesterol, and ammonia []. Histopathological examination further revealed damage to the caudal kidney, highlighting the negative impacts of deoxynivalenol on fish health [].

Q21: Are there known mechanisms of resistance to deoxynivalenol in plants?

A21: Yes, research suggests that some plants can detoxify deoxynivalenol through glycosylation, converting it into the less toxic D3G []. This mechanism involves UDP-glucosyltransferases (UGTs), which catalyze the transfer of a glucose molecule to deoxynivalenol []. Studies using the model cereal Brachypodium distachyon have demonstrated that overexpression of the Bradi5g03300 UGT gene, encoding a UGT, enhances resistance to Fusarium graminearum infection and increases tolerance to deoxynivalenol [].

Q22: What are the known toxic effects of deoxynivalenol in animals?

A22: Deoxynivalenol exhibits a wide range of toxic effects in animals, including:

  • Immunosuppression: Disrupts immune cell function and increases susceptibility to infections [].
  • Growth retardation: Reduces feed intake and impairs nutrient absorption, leading to reduced weight gain [].
  • Gastrointestinal disturbances: Causes vomiting, diarrhea, and intestinal damage [].
  • Hepatotoxicity: Can damage the liver, potentially leading to liver dysfunction [].
  • Reproductive toxicity: May impair reproductive function and development [].

Q23: Are there any biomarkers for deoxynivalenol exposure?

A23: Urinary deoxynivalenol and its metabolites, such as deoxynivalenol-glucuronide, are considered reliable biomarkers of exposure []. Measuring these biomarkers in urine samples provides valuable information on the extent of deoxynivalenol exposure in individuals and populations [].

Q24: What analytical techniques are used for deoxynivalenol detection and quantification?

A24: Several analytical methods are employed for the detection and quantification of deoxynivalenol and its derivatives, including:

  • Thin-layer chromatography (TLC): A simple and cost-effective method for initial screening and qualitative analysis [].
  • High-performance liquid chromatography (HPLC): Provides high sensitivity and selectivity for deoxynivalenol analysis, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS) [, , ].
  • Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS): Offers enhanced sensitivity, selectivity, and speed compared to traditional HPLC methods, enabling the simultaneous analysis of multiple mycotoxins, including deoxynivalenol and its masked forms like deoxynivalenol-3-glucoside (D3G) [].

Q25: What is the environmental fate of deoxynivalenol?

A25: The provided research papers primarily focus on the occurrence, detection, and toxicological aspects of deoxynivalenol. Information regarding its environmental fate, degradation pathways, or potential ecotoxicological effects is not discussed.

Q26: How are analytical methods for deoxynivalenol validated?

A26: Validation of analytical methods for deoxynivalenol typically involves evaluating parameters such as:

  • Linearity: The ability of the method to produce results directly proportional to the analyte concentration over a specified range [, ].
  • Accuracy: The closeness of the measured values to the true value, usually expressed as recovery [, ].
  • Precision: The degree of agreement among individual test results under prescribed conditions, commonly assessed as repeatability (intra-day precision) and reproducibility (inter-day precision) [, ].
  • Sensitivity: The method's ability to detect and quantify small amounts of the analyte, often expressed as the limit of detection (LOD) and limit of quantification (LOQ) [, ].
  • Specificity: The ability of the method to discriminate between the analyte of interest and other components in the sample matrix [, ].

Q27: What are the quality control measures for deoxynivalenol analysis?

A27: Quality control measures for deoxynivalenol analysis often involve:

  • Use of certified reference materials: Employing certified reference materials with known deoxynivalenol concentrations allows laboratories to verify the accuracy and reliability of their analytical methods [].
  • Regular method validation: Periodic validation of analytical methods ensures their continued suitability and performance for deoxynivalenol analysis [, ].
  • Participation in proficiency testing programs: Participation in proficiency testing schemes helps laboratories demonstrate their competence and identify areas for improvement in deoxynivalenol testing [].
  • Implementation of good laboratory practices (GLP): Adhering to GLP principles ensures data integrity, traceability, and reliability in deoxynivalenol analysis [].

Q28: Does deoxynivalenol induce an immune response?

A28: Deoxynivalenol is known to modulate immune responses, primarily through its effects on immune cells [, ]. It can impair the function of various immune cells, including lymphocytes and macrophages, leading to immunosuppression []. This immunosuppressive effect can increase susceptibility to infections and reduce the efficacy of vaccinations [].

Q29: Are there any alternatives or substitutes for deoxynivalenol in research?

A29: The research papers provided focus on the naturally occurring mycotoxin deoxynivalenol and do not discuss any alternatives or substitutes for research purposes.

Q30: What is the historical context of deoxynivalenol research?

A30: Deoxynivalenol was first isolated in the 1970s and has been extensively studied since then due to its widespread occurrence in food and feed crops and its diverse toxicological effects [, ]. Research on deoxynivalenol has significantly advanced our understanding of its mechanism of action, toxicological profile, and potential risks to human and animal health.

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